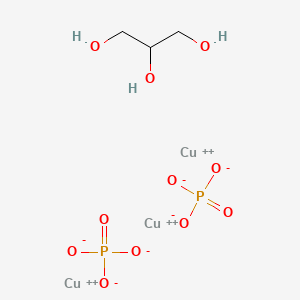
Tricopper;propane-1,2,3-triol;diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricopper;propane-1,2,3-triol;diphosphate, also known as copper(2+) glycerol phosphate, is a compound with the molecular formula C₃H₈Cu₃O₁₁P₂. This compound is a derivative of glycerol (propane-1,2,3-triol) and contains three copper ions and two phosphate groups. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricopper;propane-1,2,3-triol;diphosphate typically involves the reaction of glycerol with copper salts and phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{3Cu}^{2+} + \text{C}_3\text{H}_8\text{O}_3 + 2\text{H}_3\text{PO}_4 \rightarrow \text{C}_3\text{H}_8\text{Cu}3\text{O}{11}\text{P}_2 + 6\text{H}^+ ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful control of temperature, pH, and reaction time to optimize yield and purity. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tricopper;propane-1,2,3-triol;diphosphate undergoes various chemical reactions, including:
Oxidation: The copper ions in the compound can undergo oxidation-reduction reactions.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of this compound can lead to the formation of copper oxides and other copper-containing compounds.
Substitution: Substitution reactions can produce various derivatives of the original compound, depending on the reagents used.
Scientific Research Applications
Tricopper;propane-1,2,3-triol;diphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme catalysis and as a trace element in biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in antimicrobial treatments and as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of tricopper;propane-1,2,3-triol;diphosphate involves its interaction with molecular targets through its copper ions and phosphate groups. The copper ions can participate in redox reactions, while the phosphate groups can interact with various biomolecules. These interactions can influence enzymatic activities, cellular signaling pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Copper(II) sulfate: A common copper compound used in various applications, but lacks the glycerol and phosphate components.
Glycerol phosphate: Contains glycerol and phosphate but lacks the copper ions.
Copper(II) phosphate: Contains copper and phosphate but lacks the glycerol component.
Uniqueness
Tricopper;propane-1,2,3-triol;diphosphate is unique due to its combination of copper ions, glycerol, and phosphate groups. This unique structure allows it to participate in a variety of chemical and biological processes that are not possible with the individual components alone.
Properties
CAS No. |
85187-41-3 |
|---|---|
Molecular Formula |
C3H8Cu3O11P2 |
Molecular Weight |
472.67 g/mol |
IUPAC Name |
tricopper;propane-1,2,3-triol;diphosphate |
InChI |
InChI=1S/C3H8O3.3Cu.2H3O4P/c4-1-3(6)2-5;;;;2*1-5(2,3)4/h3-6H,1-2H2;;;;2*(H3,1,2,3,4)/q;3*+2;;/p-6 |
InChI Key |
OEMQOOSPMWDFAA-UHFFFAOYSA-H |
Canonical SMILES |
C(C(CO)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


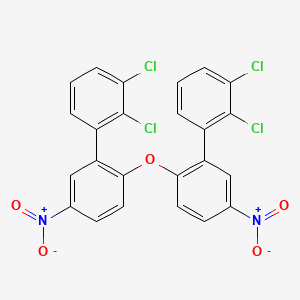
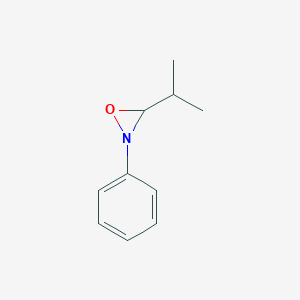
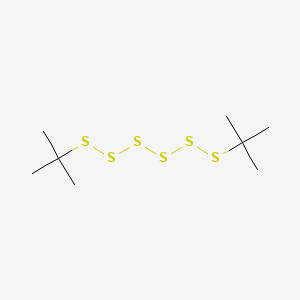

![tetracyclo[5.3.1.02,6.04,9]undecane](/img/structure/B13798313.png)


![Alanine, 3-[(carboxymethyl)amino]-](/img/structure/B13798337.png)
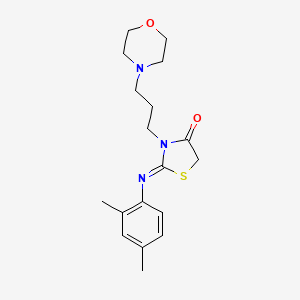

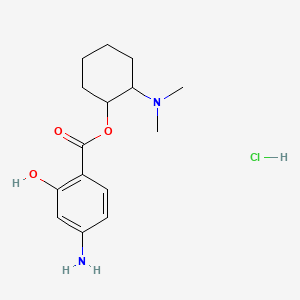
![Benzyl2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13798369.png)
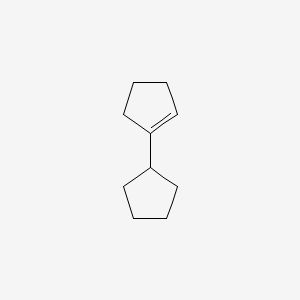
![Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13798384.png)
